

Material Safety Data Sheet for 2'-Chloroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Chloroacetanilide

Cat. No.: B1203173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Date of Compilation: 2025-12-17

This document provides an in-depth technical overview of the safety, handling, and toxicological properties of **2'-Chloroacetanilide**. The information is intended to supplement standard Safety Data Sheets (SDS) by providing detailed experimental context and visual representations of toxicological pathways for a scientific audience.

Section 1: Chemical Identity and Physical Properties

This section summarizes the key identifiers and physico-chemical properties of **2'-Chloroacetanilide**.

Property	Value	Reference(s)
Chemical Name	2'-Chloroacetanilide	[1] [2] [3] [4]
Synonyms	N-(2-Chlorophenyl)acetamide, o-Chloroacetanilide	[1] [2] [3]
CAS Number	533-17-5	[1] [2] [3]
Molecular Formula	C ₈ H ₈ CINO	[1] [2]
Molecular Weight	169.61 g/mol	[1] [5]
Appearance	White to pale brown or beige crystalline powder	[1] [2] [6]
Melting Point	88 - 90 °C	[1]
Boiling Point	325 °C	[1]
Solubility	Practically insoluble in water. [5] [7] Soluble in water. [2]	[2] [5] [7]
Vapor Pressure	0.0002 mmHg at 25 °C	[1]
Log P (Octanol/Water)	1.28 - 1.63	[1] [5]

Note on Solubility: Contradictory information exists in the provided sources. Researchers should verify solubility in their specific solvent systems.

Section 2: Hazard Identification and GHS Classification

2'-Chloroacetanilide is considered a hazardous substance.[\[5\]](#)[\[8\]](#) The primary hazards are related to irritation and skin sensitization.[\[2\]](#)[\[3\]](#)[\[8\]](#) There is limited evidence of carcinogenic effects, and it may cause sensitization by skin contact.[\[8\]](#)

GHS Classification	Hazard Class and Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)	H335: May cause respiratory irritation

Data aggregated from GHS notifications.[\[5\]](#)

Summary of Toxicological Effects:

- Acute Effects: Harmful if swallowed.[\[8\]](#) It is irritating to the eyes, respiratory system, and skin. [\[2\]](#)[\[3\]](#)[\[8\]](#) Ingestion may cause irritation of the digestive tract.[\[1\]](#)
- Chronic Effects: There is concern that the material may cause cancer or mutations, but sufficient data is not available for a definitive assessment.[\[8\]](#) Long-term exposure to respiratory irritants can lead to airway diseases.[\[8\]](#)
- Skin Sensitization: The material is a skin sensitizer.[\[8\]](#) Contact allergies can manifest as contact eczema, which involves a cell-mediated (T lymphocyte) immune reaction of the delayed type.[\[8\]](#)
- Other Potential Hazards: May induce methemoglobinemia.[\[5\]](#)

Section 3: Toxicological Data

While specific LD50 values for **2'-Chloroacetanilide** are not readily available in the cited literature, the GHS classification indicates it is harmful if swallowed.[\[2\]](#)[\[8\]](#) Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage to an individual.[\[8\]](#)

A study in rats indicated that intraperitoneal injection of **2'-Chloroacetanilide** at doses of 0.5, 1.0, or 1.5 mmol/kg resulted in decreased food and water intake.[\[5\]](#) The compound also showed relatively weak choline acetyltransferase inhibition activity.[\[5\]](#)

Section 4: Experimental Protocols

The following are representative protocols based on standard methodologies for assessing the toxicological endpoints associated with **2'-Chloroacetanilide**.

Protocol: Acute Oral Toxicity Assessment in Rodents (Adapted from OECD Guideline 423)

This protocol outlines the procedure for determining the acute oral toxicity of a substance like **2'-Chloroacetanilide**.

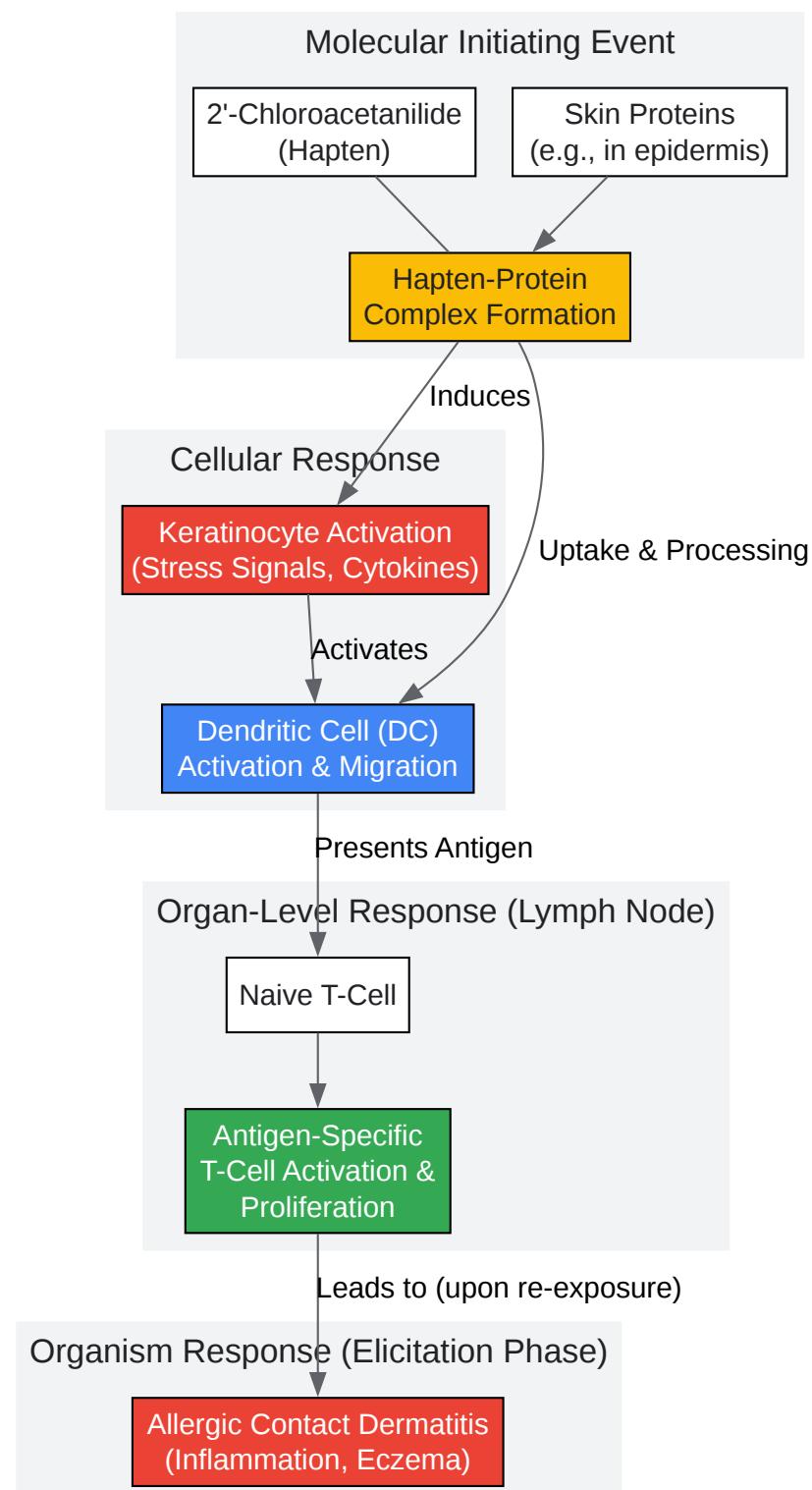
- Objective: To determine the acute toxicity and estimate the LD₅₀ after a single oral dose.
- Test System: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.^{[9][10]} Animals are acclimatized for at least five days before dosing.^{[9][10]}
- Housing: Animals are housed in controlled conditions: $22 \pm 3^{\circ}\text{C}$, 30-70% humidity, and a 12-hour light/dark cycle.^[11]
- Dose Administration:
 - Animals are fasted for at least 16 hours prior to administration, with water available ad libitum.^[6]
 - The test substance is typically suspended in a suitable vehicle (e.g., distilled water or corn oil) and administered by oral gavage.^{[9][10]} The volume should not exceed 2 mL/100g body weight for aqueous solutions.^[11]
 - A stepwise procedure is used, starting with a dose of 2000 mg/kg body weight in a group of 3 animals.^{[6][9]}
- Observations:
 - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic, and CNS activity), and changes in behavior.^[6]

- Observations are conducted several times on the day of administration and at least once daily for 14 days thereafter.[6][9]
- Body weight is recorded before dosing, weekly, and at the end of the study.[6]
- Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[6]
- Endpoint: The LD50 is determined based on the mortality observed across different dose groups, classifying the substance according to the GHS.

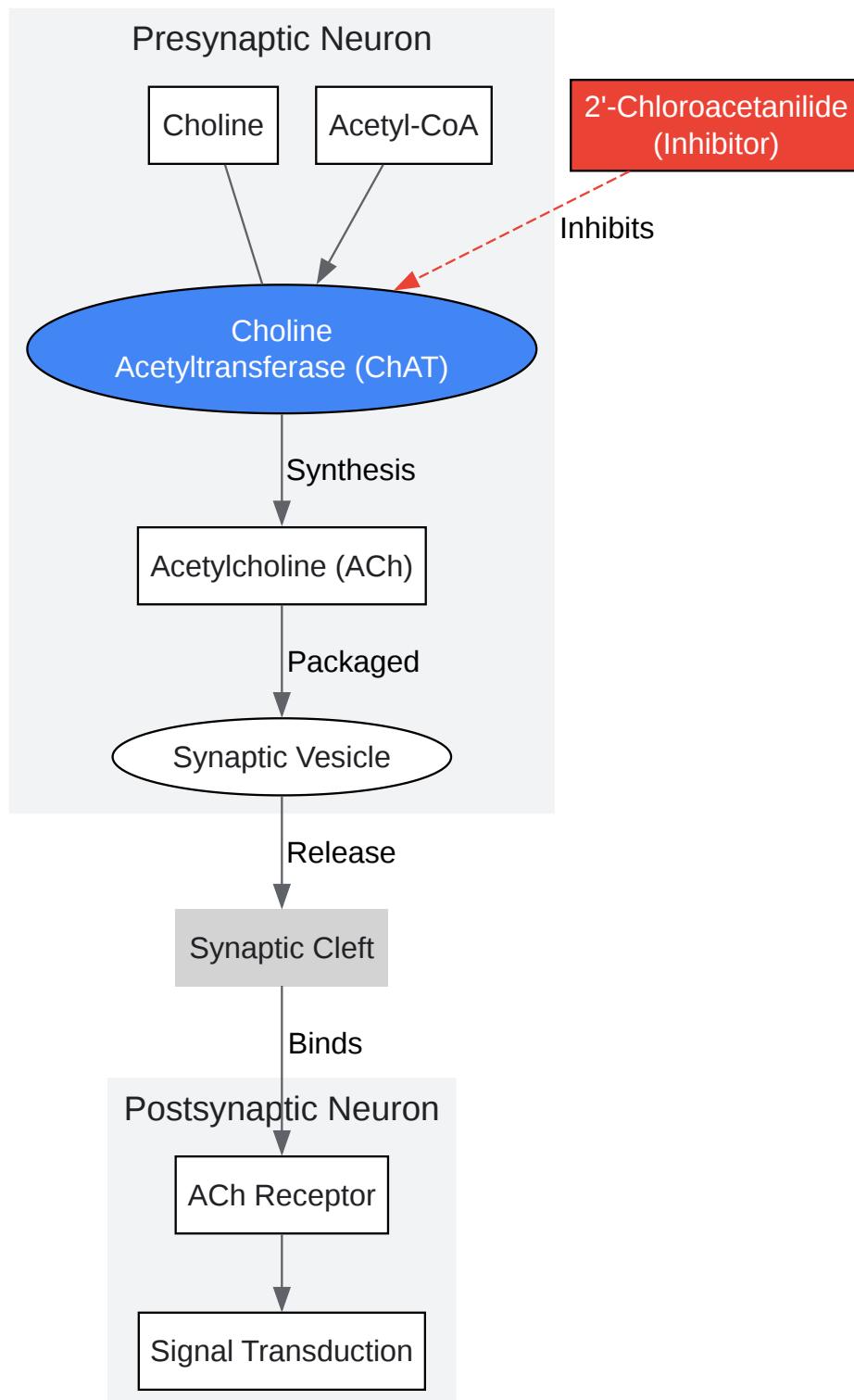
Protocol: In Vitro T-Cell Proliferation Assay for Skin Sensitization

This protocol describes a non-animal alternative method to assess the skin sensitization potential of a chemical by measuring its ability to induce T-lymphocyte proliferation.

- Objective: To determine if **2'-Chloroacetanilide** can induce the proliferation of naive T-cells, a key event in skin sensitization.[12]
- Cell Culture:
 - Dendritic cells (DCs) are generated from peripheral blood mononuclear cells (PBMCs).[13]
 - Naive T-cells (CD4+) are isolated from the same donor's PBMCs.[13]
- Antigen Presentation:
 - Immature DCs are exposed to the test chemical (**2'-Chloroacetanilide**) at various non-cytotoxic concentrations. The chemical may bind to proteins (haptenation), which are then processed by the DCs.[13][14]
 - The chemical-treated DCs are then co-cultured with the isolated naive T-cells.[13]
- Proliferation Measurement:
 - After a period of co-culture (typically 5-7 days), T-cell proliferation is measured. This is often done using assays that detect DNA synthesis, such as the incorporation of BrdU or


radioactive [^3H]-thymidine.[12]

- Data Analysis: An increase in T-cell proliferation in the presence of chemical-treated DCs compared to vehicle-treated controls indicates a sensitization potential.
- Confirmation: The specificity of the T-cell response can be confirmed by measuring the secretion of cytokines (e.g., IFN- γ) or by restimulating the T-cells with newly prepared hapteneated DCs.[13]


Section 5: Visualized Mechanisms and Workflows

The following diagrams illustrate key toxicological pathways and experimental workflows relevant to **2'-Chloroacetanilide**.

Adverse Outcome Pathway for Skin Sensitization

Cholinergic Synapse and ChAT Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. fishersci.com [fishersci.com]
- 5. Chloroacetanilide | C8H8CINO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats - Beloedova - Toxicological Review [rjraap.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T-cell recognition of chemicals, protein allergens and drugs: towards the development of in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Material Safety Data Sheet for 2'-Chloroacetanilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203173#material-safety-data-sheet-for-2-chloroacetanilide\]](https://www.benchchem.com/product/b1203173#material-safety-data-sheet-for-2-chloroacetanilide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com